molecular formula C24H24ClN3O3 B2746631 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021249-14-8

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2746631
CAS No.: 1021249-14-8
M. Wt: 437.92
InChI Key: ZMBSYYIHUUHQOO-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically significant motifs: a 4-pyridone core and an N-arylpiperazine unit, which is a common feature in numerous biologically active molecules and FDA-approved drugs . The piperazine ring is a privileged scaffold in drug design, frequently utilized to optimize the pharmacokinetic properties and potency of lead compounds . This specific structure, featuring a benzyloxy-protected pyridone linked to a 4-chlorophenyl piperazine via a carbonyl bridge, suggests potential for diverse research applications. Compounds with similar structural features have been investigated as inhibitors for various enzymatic targets . For instance, research into piperazine-containing compounds has shown promise in developing inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1) in oncology research and urease enzymes . The presence of the 1-methyl group on the pyridin-4-one ring may influence the compound's electronic properties and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3/c1-26-16-23(31-17-18-5-3-2-4-6-18)22(29)15-21(26)24(30)28-13-11-27(12-14-28)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBSYYIHUUHQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, identified by its CAS number 1021249-14-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H24ClN3O3C_{24}H_{24}ClN_3O_3, with a molecular weight of 437.9 g/mol. The structure features a benzyloxy group, a piperazine moiety, and a chlorophenyl substituent, which may influence its biological interactions.

PropertyValue
Molecular FormulaC24H24ClN3O3C_{24}H_{24}ClN_3O_3
Molecular Weight437.9 g/mol
CAS Number1021249-14-8

The biological activity of this compound is believed to be mediated through various pathways:

Neuroprotective Properties

A study evaluating derivatives of similar structures indicated that compounds with piperazine components exhibit significant MAO-B inhibitory activity, which is crucial for the treatment of PD. For instance, one derivative showed an IC50 of 0.062 µM against MAO-B, suggesting that structural modifications can enhance efficacy .

Antimicrobial Activity

While direct studies on this compound are sparse, piperazine derivatives are often explored for their antibacterial properties. A related compound exhibited promising results against Mycobacterium tuberculosis, indicating that this class may hold potential as antimicrobial agents .

Case Studies

Case studies involving similar compounds highlight their therapeutic potential:

  • Parkinson's Disease : Derivatives with similar piperazine rings have been shown to protect neurons from oxidative damage and reduce neuroinflammation, making them candidates for further development in treating neurodegenerative disorders .
  • Tuberculosis Treatment : Research into piperazine-based compounds has yielded promising results against Mycobacterium tuberculosis, with certain derivatives demonstrating significant inhibitory concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Differences

  • Piperazine vs. Hydroxymethyl/Chloromethyl Groups :
    The piperazine-carbonyl group in the target compound likely enhances solubility and receptor interaction (e.g., serotonin/dopamine receptors due to piperazine’s prevalence in CNS drugs) compared to the hydroxymethyl or chloromethyl groups in IIb and 3. The latter are primarily intermediates or antioxidants .
  • Nitroimidazole Derivatives (e.g., 13b) :
    Substitution with a nitroimidazole-methyl group confers anti-HIV and antiproliferative activity, absent in the target compound. The nitro group facilitates redox cycling, contributing to cytotoxicity .
  • This contrasts with the target compound’s inferred receptor-targeting profile .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Data :
    • The target compound’s carbonyl (C=O) and piperazine N-H stretches would appear near 1620 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H), similar to compound 13b .
    • ¹H-NMR would show benzyloxy protons as a multiplet at δ 7.37–7.41 ppm, methyl groups at δ 3.61–3.71 ppm, and piperazine protons as broad signals near δ 2.5–3.5 ppm .

Q & A

Basic Synthesis and Characterization

Q1: What are the critical considerations for designing a multi-step synthesis protocol for 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one? A:

  • Key Steps :
    • Condensation : Use 4-hydroxyacetophenone derivatives with alkyl bromides to form intermediates (e.g., 4-alkoxyacetophenone analogs) .
    • Vilsmeier-Haack-Arnold Formylation : Employ POCl₃/DMF for ring-closing formylation to generate pyrazole-carbaldehyde intermediates .
    • Coupling Reactions : Barbituric acid or thiobarbituric acid in refluxing EtOH/H₂O (4:1) facilitates final product formation .
  • Troubleshooting : Monitor reaction progress via TLC (e.g., Rf values in ethyl acetate/hexane systems) and optimize stoichiometry to minimize side products like unreacted hydrazines .

Advanced Structural Analysis

Q2: How can computational modeling and experimental spectroscopy resolve ambiguities in the compound’s piperazine-carbonyl-pyridinone conformation? A:

  • Methodology :
    • DFT Calculations : Compare calculated IR/NMR spectra (e.g., B3LYP/6-31G* basis set) with experimental data to validate the keto-enol tautomerism of the pyridin-4(1H)-one moiety .
    • X-ray Crystallography : Resolve spatial arrangements of the benzyloxy and 4-chlorophenyl groups (e.g., dihedral angles between aromatic rings) .
  • Data Interpretation : Contradictions in spectral data (e.g., unexpected carbonyl stretching frequencies) may arise from solvent polarity effects or hydrogen bonding .

Reactivity and Functionalization

Q3: What strategies enable selective functionalization of the piperazine-carbonyl moiety for SAR studies? A:

  • Approaches :
    • N-Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to modify the piperazine nitrogen .
    • Carbonyl Activation : Use coupling agents like EDCI/HOBt to introduce amide or ester substituents .
  • Challenges : Competing reactions at the pyridinone oxygen require protecting groups (e.g., benzyl for O-protection) .

Pharmacological Mechanism Validation

Q4: How can researchers reconcile discrepancies in receptor binding assays for this compound? A:

  • Experimental Design :
    • Cell-Based Assays : Use HEK293 cells transfected with 5-HT₁A or D₂ receptors to quantify antagonism via cAMP modulation .
    • Control Experiments : Compare with reference ligands (e.g., ketanserin for 5-HT₂A) to validate specificity .
  • Data Contradictions : Variations in IC₅₀ values may stem from differences in membrane preparation (e.g., GPCR density) or assay temperature .

Analytical Method Development

Q5: What HPLC/MS conditions optimize purity analysis and impurity profiling? A:

  • Chromatography :
    • Column : C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water (30:70 to 90:10 over 20 min) .
  • MS Detection : ESI+ mode with m/z 480.1 [M+H]⁺ for the parent ion and m/z 352.0 for the debenzylated byproduct .

Stability and Degradation Pathways

Q6: How does the compound degrade under accelerated stability conditions (40°C/75% RH)? A:

  • Major Degradants :
    • Hydrolysis : Cleavage of the benzyloxy group to form 5-hydroxy derivatives (confirmed via LC-MS/MS) .
    • Oxidation : Piperazine ring oxidation to N-oxide analogs (detected by NMR δ 3.8–4.2 ppm) .
  • Mitigation : Lyophilization or storage under nitrogen atmosphere reduces degradation .

Cross-Disciplinary Applications

Q7: Can this compound serve as a precursor for marine natural product analogs with antitrypanosomal activity? A:

  • Design Rationale : Replace the 4-chlorophenyl group with marine-derived terpene motifs (e.g., from C. cyathophora) to enhance membrane permeability .
  • Biological Testing : In vitro assays against Trypanosoma brucei using resazurin-based viability markers .

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